Pyridine, 4-(1-hexadecylheptadecyl)-
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Overview
Description
Pyridine, 4-(1-hexadecylheptadecyl)-: is a complex organic compound characterized by its pyridine ring substituted with a long alkyl chain. This compound is part of the pyridine family, which is known for its significant role in medicinal chemistry and industrial applications . Pyridine derivatives are often used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(1-hexadecylheptadecyl)- typically involves the alkylation of pyridine with a long-chain alkyl halide. This reaction is usually carried out under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine and facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-(1-hexadecylheptadecyl)- can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Pyridine N-oxide derivatives
Reduction: Piperidine derivatives
Substitution: Alkylated or acylated pyridine derivatives
Scientific Research Applications
Pyridine, 4-(1-hexadecylheptadecyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Pyridine, 4-(1-hexadecylheptadecyl)- involves its interaction with specific molecular targets and pathways. The long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function . Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Pyridine: The parent compound, widely used in organic synthesis and as a solvent.
4-Alkylpyridines: Compounds with shorter alkyl chains, used in similar applications but with different physicochemical properties.
Piperidine: The reduced form of pyridine, used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Uniqueness: Pyridine, 4-(1-hexadecylheptadecyl)- is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and membrane affinity. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane-active agents .
Properties
IUPAC Name |
4-tritriacontan-17-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H71N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37(38-33-35-39-36-34-38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-37H,3-32H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBMMTBBECVGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H71N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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